molecular formula C10H12O2 B2916736 Isochroman-7-ylmethanol CAS No. 1391113-48-6

Isochroman-7-ylmethanol

Cat. No.: B2916736
CAS No.: 1391113-48-6
M. Wt: 164.204
InChI Key: KDVZVWNZPXLPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman-7-ylmethanol is a chemical compound that belongs to the class of isochromans Isochromans are oxygen-containing heterocycles that are structurally related to chromans They are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

Isochroman-7-ylmethanol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which facilitates the initial Meinwald rearrangement and subsequent reactions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable heterogeneous catalysts, such as Keggin-type polyoxometalates, has been explored to achieve high yields and minimize environmental impact . These methods are designed to be cost-effective and practical for large-scale production.

Mechanism of Action

The mechanism of action of isochroman-7-ylmethanol involves its interaction with various molecular targets and pathways. For example, the oxidation of isochromans can lead to the formation of oxocarbenium ions, which can further react with nucleophiles to form functionalized products . The specific pathways and targets depend on the functional groups present on the isochroman ring and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Isochroman-7-ylmethanol can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,11H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZVWNZPXLPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391113-48-6
Record name (3,4-dihydro-1H-2-benzopyran-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.